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CAS No.: 1211529-71-3

Cat. No.: B2457804

Get Quote

Executive Summary
The emergence of resistance against Quinone outside Inhibitors (QoIs) and older

Carboxamides has necessitated the evolution of Succinate Dehydrogenase Inhibitors (SDHIs).

Substituted pyrazole-carboxamides represent the forefront of this evolution, offering superior

binding affinity to the ubiquinone-binding site (Q-site) of Complex II. This guide provides a

technical comparison of novel pyrazole-carboxamide derivatives against industry standards

(Boscalid, Fluxapyroxad), supported by experimental data, Structure-Activity Relationship

(SAR) logic, and validated protocols.

Mechanism of Action: The SDHI Pathway
Pyrazole-carboxamides function by disrupting the mitochondrial tricarboxylic acid (TCA) cycle.

[1] Unlike earlier generation carboxamides, the pyrazole core allows for optimized steric fit

within the hydrophobic pocket of the SDH enzyme.
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Binding: The inhibitor competes with ubiquinone for the Q-site in the SQR

(Succinate:Ubiquinone Oxidoreductase) complex.

Blockade: Electron transfer from Iron-Sulfur clusters [2Fe-2S] to ubiquinone is physically

blocked.

Metabolic Arrest: Oxidation of succinate to fumarate halts.

ROS Generation: Leaked electrons react with molecular oxygen, generating Superoxide (

), leading to lipid peroxidation and membrane collapse.
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Figure 1: Mechanistic pathway of SDH inhibition by pyrazole-carboxamides, highlighting the

competitive blockade at the Q-site.
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Structure-Activity Relationship (SAR) Analysis
The efficacy of pyrazole-carboxamides hinges on three structural domains: the Toxophore

(Pyrazole-amide), the Linker, and the Hydrophobic Anchor.

Key SAR Findings
The Pyrazole Core: A methyl group at N-1 and a difluoromethyl (

) group at C-3 are critical for hydrogen bonding with residues (e.g., Trp173, Tyr58) in the
binding pocket.

The Linker: An amide bond is non-negotiable. Reversing the amide (retro-amide) often leads

to loss of activity.

The Hydrophobic Anchor:

Ortho-substitution: Steric bulk (e.g., F, Cl, or Methyl) at the ortho-position of the phenyl ring

forces the molecule into an orthogonal conformation, crucial for fitting into the "slot-like" Q-

site.

Thioether Introduction: Replacing ether linkages with thioethers (e.g., benzyl sulfide)

significantly enhances lipophilicity and membrane permeability (Compound 8e).
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Figure 2: SAR logic flow demonstrating the critical structural requirements for high-affinity SDH

inhibition.

Comparative Performance Data
The following data compares novel synthesized derivatives against commercial standards

Boscalid and Fluxapyroxad.

Table 1: In Vitro Antifungal Activity ( )
Target Organism: Rhizoctonia solani (Rice Sheath Blight)[2]

Compound ID
Structure
Class

(

g/mL)

Relative
Potency (vs
Boscalid)

Reference

8e
Benzyl-sulfide

Pyrazole
0.012 38.6x [1]

SCU3038
Diarylamine

Pyrazole
0.016 29.0x [2]

7ai
Isoxazolol

Pyrazole
0.37 1.25x [4]

Fluxapyroxad
Commercial

Standard
0.036 12.8x [1]

Boscalid
Commercial

Standard
0.464 1.0x (Baseline) [1]

Table 2: Enzymatic Inhibition ( )
Target Enzyme: Succinate Dehydrogenase (SDH) from R. solani
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Compound
(

M)

Interpretation

8e 1.30
Comparable to Fluxapyroxad;

Superior to Boscalid.[3]

Fluxapyroxad 0.35
Extremely tight binding; High

intrinsic potency.

Boscalid 1.53 Moderate binding affinity.

E1 3.30
Good affinity, driven by oxime

ether interaction.

Analysis: Compound 8e demonstrates that the introduction of a benzyl sulfide moiety

significantly lowers the

, likely due to improved cellular uptake compared to the more rigid bi-phenyl structure of
Boscalid.

Experimental Protocols
Protocol A: Synthesis of Pyrazole-Carboxamides
Objective: To synthesize target amides via nucleophilic acyl substitution.

Activation: Dissolve substituted pyrazole-carboxylic acid (1.0 eq) in anhydrous toluene. Add

Thionyl Chloride (

, 3.0 eq) and a catalytic drop of DMF.

Reflux: Heat to 80°C for 4-6 hours. Monitor gas evolution (

,

).

Evaporation: Remove solvent and excess

under reduced pressure to yield the acid chloride intermediate.
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Coupling: Dissolve the corresponding aniline/amine (1.0 eq) and Triethylamine (

, 1.2 eq) in dry THF at 0°C.

Addition: Dropwise add the acid chloride (dissolved in THF) to the amine solution. Stir at

Room Temperature (RT) for 8-12 hours.

Workup: Quench with water, extract with Ethyl Acetate (3x). Wash organic layer with 1N HCl,

then sat.

, then Brine.

Purification: Recrystallize from Ethanol or purify via Silica Gel Column Chromatography

(Hexane:EtOAc gradient).

Protocol B: Mycelial Growth Inhibition Assay (Poisoned
Food Technique)
Objective: Determine

values against phytopathogenic fungi.

Media Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave at 121°C for 20 min.

Compound Integration: Dissolve test compounds in DMSO. Add to molten PDA (cooled to

50°C) to achieve serial concentrations (e.g., 50, 25, 12.5, 6.25, ...

g/mL). Ensure final DMSO concentration is <1%.

Plating: Pour 15 mL of medicated media into sterile petri dishes. Allow to solidify.

Inoculation: Place a 5mm mycelial plug (from active margin of a 4-day old culture) in the

center of the plate.

Incubation: Incubate at 25°C in the dark for 48-72 hours (until control plates reach 3/4

growth).

Measurement: Measure colony diameter (cross-method). Calculate inhibition rate (
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):

(Where C = Control diameter, T = Treatment diameter).

Calculation: Regress inhibition rate vs. log[concentration] to derive

.
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Figure 3: Step-by-step experimental workflow from chemical synthesis to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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